molecular formula C13H13NO4 B3269125 2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]- CAS No. 503457-62-3

2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]-

Cat. No. B3269125
CAS RN: 503457-62-3
M. Wt: 247.25 g/mol
InChI Key: HAADELSDOUJUCH-UHFFFAOYSA-N
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Description

“2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]-” is a versatile electrophile employed in a range of addition reactions . It is used in the synthesis of a variety of chemical products .


Synthesis Analysis

Industrially, cyclohexenone is prepared from phenol by Birch reduction . Several routes exist for the production of cyclohexenone. For the laboratory scale, it can be produced from resorcinol via 1,3-cyclohexanedione . It can be obtained from cyclohexanone by α-bromination followed by treatment with base .


Molecular Structure Analysis

The molecular structure of “2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]-” is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Common reactions of cyclohexenone include nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations . It was also employed in a Baylis–Hillman-type reaction with formaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]-” include a clear colorless liquid appearance, a density of 0.993 g/mL at 25 °C, a melting point of -53 °C, and a boiling point of 171-173 °C .

Mechanism of Action

As an enone, cyclohexenone is easily adapted to Michael addition with nucleophiles (such as enolates or silyl enol ethers) or, it could be employed by a Diels-Alder reaction with electron-rich dienes . Furthermore, this compound reacts with organocopper compounds from 1,4-addition (Michael addition), or with Grignard reagents 1,2-addition, i.e., with attack of the nucleophile at the carbonyl carbon atom .

Safety and Hazards

The compound has several hazard statements including H226 - Flammable liquid and vapor, H301 - Toxic if swallowed, H310 - Fatal in contact with skin, and H330 - Fatal if inhaled .

Future Directions

Cyclohexenone is a widely used building block in organic synthesis chemistry, as it offers many different ways to extend molecular frameworks . Its future directions may include further exploration of its synthesis methods and applications in the synthesis of a variety of chemical products.

properties

IUPAC Name

2-[hydroxy-(3-nitrophenyl)methyl]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-12-7-2-1-6-11(12)13(16)9-4-3-5-10(8-9)14(17)18/h3-6,8,13,16H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAADELSDOUJUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(=O)C1)C(C2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00790010
Record name 2-[Hydroxy(3-nitrophenyl)methyl]cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00790010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

503457-62-3
Record name 2-[Hydroxy(3-nitrophenyl)methyl]cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00790010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]-
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Reactant of Route 6
2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]-

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